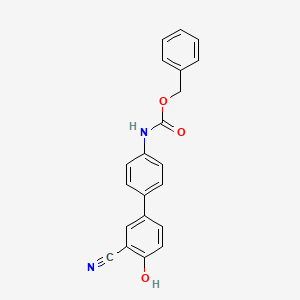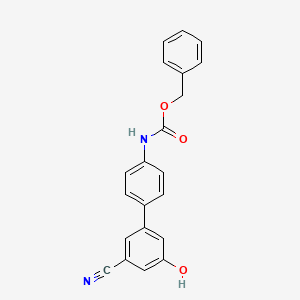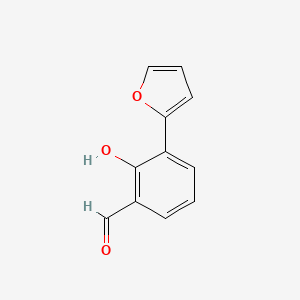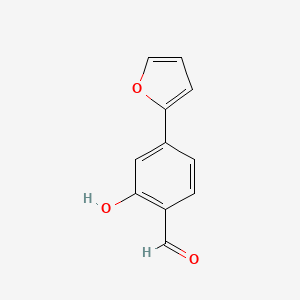
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% (5-tBSCP) is an organic compound consisting of a phenol group linked to an aryl sulfonamide group. It is a useful synthetic intermediate in the synthesis of a variety of organic compounds and has been used in a variety of scientific and industrial applications.
Applications De Recherche Scientifique
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% is used as a reagent in organic synthesis, particularly in the synthesis of organic compounds containing aryl sulfonamide moieties. It has been used in the synthesis of a variety of amides, sulfonamides, and other aryl sulfonamide derivatives. It has also been used in the synthesis of aryl sulfonamide-containing drugs and in the synthesis of aryl sulfonamide-containing polymers.
Mécanisme D'action
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% is an aromatic sulfonamide compound and its mechanism of action is similar to that of other aromatic sulfonamides. It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), which is involved in the synthesis of folate, an essential nutrient for all organisms. By inhibiting DHPS, 5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% prevents the synthesis of folate, which in turn leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
The inhibition of DHPS by 5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% leads to a decrease in the levels of folate in the body. Folate is an essential nutrient for all organisms and its deficiency can lead to a variety of health problems including anemia, neural tube defects, and cognitive impairment. 5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% has also been shown to inhibit the growth of certain types of cancer cells by preventing the synthesis of folate.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% is a useful reagent for organic synthesis due to its high purity and availability. It is relatively inexpensive and can be easily synthesized in the laboratory. However, it is toxic and should be handled with caution. It should also be stored in a tightly sealed container in a cool, dry place.
Orientations Futures
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% has potential applications in the synthesis of a variety of organic compounds. It could be used in the synthesis of new drugs, polymers, and other materials. It could also be used in the synthesis of new catalysts and reagents for organic synthesis. Additionally, it could be used in the development of new methods for the synthesis of aryl sulfonamide derivatives. Finally, further research could be conducted to explore the potential applications of 5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% in the field of medicine, such as its use in the treatment of cancer.
Méthodes De Synthèse
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% is synthesized by a nucleophilic aromatic substitution reaction between 4-t-butylsulfamoylbenzene and sodium cyanide. The reaction is performed in the presence of a base such as sodium hydroxide and a polar aprotic solvent such as dimethylformamide. The reaction is typically carried out at a temperature of 80-100°C for several hours. The reaction yields a 95% pure product which can be further purified by recrystallization.
Propriétés
IUPAC Name |
N-tert-butyl-4-(3-cyano-5-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)16-6-4-13(5-7-16)14-8-12(11-18)9-15(20)10-14/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYHPNEZWVDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)


![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)

![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)



![2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377434.png)


